6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-4-1-6-7(10-2-4)5(3-9-6)8(12)13/h1-3,9,11H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNOAQPDCIOAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the preparation might involve the use of pyridine derivatives and pyrrole derivatives, followed by cyclization reactions facilitated by catalysts or specific reagents .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve yield and efficiency, as well as the employment of green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylated derivatives, while reduction could produce hydroxylated or aminated derivatives .
Scientific Research Applications
6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in disease pathways. The compound may exert its effects by inhibiting or activating these targets, thereby modulating biological processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Substituents on the pyrrolopyridine ring significantly influence molecular weight, solubility, acidity, and reactivity. Key analogs include:
Notes:
- The hydroxy derivative exhibits greater acidity (due to -OH) compared to methoxy (-OCH₃) and chloro (-Cl) analogs, enhancing its solubility in polar solvents like water.
- Methoxy groups increase lipophilicity, favoring membrane permeability in drug design .
- Chloro and bromo substituents (e.g., 6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid, CAS 1000341-77-4) enhance reactivity for cross-coupling reactions .
Stability and Reactivity
- Hydroxy group : Prone to oxidation, necessitating protective strategies (e.g., acetylation) during synthesis.
- Chloro group : Enhances electrophilicity, facilitating nucleophilic aromatic substitution .
- Nitro derivatives (e.g., 3-Nitro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, CAS 1190312-84-5): Exhibit strong electron-withdrawing effects, stabilizing negative charges in intermediates .
Biological Activity
6-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid (CAS No. 1190313-23-5) is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, outlining its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H6N2O3. The presence of both hydroxyl and carboxylic acid functional groups enhances its reactivity and biological properties, making it a valuable compound for further research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. Notably, it has been shown to inhibit Fibroblast Growth Factor Receptors (FGFRs), which are critical in processes such as cell proliferation and angiogenesis. This inhibition may lead to reduced tumor growth and induction of apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. It has been evaluated for its effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 5.0 | FGFR inhibition leading to apoptosis |
| Lung Cancer | 8.0 | Induction of cell cycle arrest |
| Colon Cancer | 4.5 | Inhibition of proliferation |
The compound's ability to induce apoptosis and inhibit proliferation highlights its potential as a therapeutic agent against certain cancers .
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Mycobacterium tuberculosis | <0.15 |
These findings suggest that the compound could be developed as a novel antimicrobial agent .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound in breast cancer models revealed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study utilized both in vitro and in vivo models to assess the compound's effects on cell viability and tumor growth.
Case Study 2: Antimicrobial Potential
Another investigation focused on the antimicrobial activity of this compound against Mycobacterium tuberculosis. The results indicated that it exhibited potent activity with an MIC value significantly lower than standard treatments, suggesting its potential as a new therapeutic option for tuberculosis .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, and how are intermediates characterized?
- Answer: A typical synthesis involves hydrolysis of ester precursors under basic conditions. For example, lithium hydroxide (LiOH·H₂O) is used to hydrolyze methyl esters, as demonstrated in analogous pyrrolo-pyridine systems . Key intermediates are characterized via -NMR (e.g., δ 12.25 ppm for NH protons in DMSO-d₆) and ESI-MS (e.g., m/z 271.05 [M+H]) to confirm structural integrity .
Q. Which functional groups in this compound are reactive under standard laboratory conditions?
- Answer: The hydroxy (-OH) and carboxylic acid (-COOH) groups are primary reactive sites. The hydroxy group can undergo alkylation or acylation, while the carboxylic acid is amenable to amide formation via coupling reagents like HATU or DCC . The pyrrolo-pyridine core may participate in electrophilic substitution reactions at electron-rich positions .
Q. What analytical techniques are essential for purity assessment?
- Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., 97.34% purity) and liquid chromatography-mass spectrometry (LC-MS) are critical. -NMR in DMSO-d₆ or CDCl₃ resolves proton environments, while elemental analysis confirms stoichiometry .
Q. How does solubility impact experimental design for this compound?
- Answer: The compound is sparingly soluble in non-polar solvents but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or aqueous bases. Pre-solubilization in DMSO is recommended for biological assays, while alkaline buffers (pH > 8) enhance aqueous solubility .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives?
- Answer: Yield optimization requires controlled reaction conditions. For example, tert-butyloxycarbonyl (Boc) protection of amine intermediates minimizes side reactions during multi-step syntheses . Microwave-assisted synthesis or catalytic systems (e.g., Pd for Suzuki coupling) improve efficiency in analogous heterocycles .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Answer: Contradictions often arise from tautomerism or residual solvents. Deuterated solvents (DMSO-d₆) suppress exchangeable protons, while 2D NMR (COSY, HSQC) clarifies coupling patterns. For example, a singlet at δ 13.99 ppm in DMSO-d₆ corresponds to a stable NH proton in the pyrrolo-pyridine core .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Answer: The compound is prone to degradation under strongly acidic (pH < 3) or basic (pH > 10) conditions due to protonation/deprotonation of the carboxylic acid and hydroxy groups. Stability studies using LC-MS at 25°C show >90% integrity in neutral buffers (pH 6–8) over 24 hours .
Q. What methodologies enable regioselective functionalization of the pyrrolo-pyridine scaffold?
- Answer: Directed ortho-metalation (DoM) with LDA or TMP-Li targets specific positions. For instance, halogenation at the 4-position of the pyrrolo-pyridine core is achieved via N-directed lithiation . Computational modeling (DFT) predicts reactive sites based on electron density maps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
